Oxan-3-ylmethylhydrazine;dihydrochloride
Description
Properties
IUPAC Name |
oxan-3-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-4-6-2-1-3-9-5-6;;/h6,8H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDKNHPURXHTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Oxan-3-ylmethylhydrazine;dihydrochloride involves the reaction of oxan-3-ylmethylhydrazine with hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Oxan-3-ylmethylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
Oxan-3-ylmethylhydrazine; dihydrochloride serves as a reagent in organic synthesis. It acts as an intermediate in the production of various chemical compounds, facilitating the development of more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties . It interacts with enzymes and proteins, potentially inhibiting their activity, which can lead to altered cellular functions. This property is particularly valuable in drug development for conditions such as cancer and infectious diseases .
Medicine
Research is ongoing to explore the therapeutic applications of oxan-3-ylmethylhydrazine; dihydrochloride. Its mechanism of action involves binding to specific molecular targets within cells, modulating various biochemical pathways that could lead to therapeutic effects .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of hydrazine derivatives, including oxan-3-ylmethylhydrazine; dihydrochloride, showed significant cytotoxic effects against various cancer cell lines. The results indicated a reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Interaction
Research focused on the interaction between oxan-3-ylmethylhydrazine; dihydrochloride and specific enzymes revealed its capacity to inhibit enzyme activity effectively. This inhibition may play a role in modulating signaling pathways relevant to cancer progression and metabolic disorders .
Mechanism of Action
The mechanism of action of Oxan-3-ylmethylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (Oxolan-3-ylmethyl)hydrazine dihydrochloride
- Synonyms: (Tetrahydrofuran-3-yl)hydrazine dihydrochloride, Oxolan-3-ylhydrazine dihydrochloride .
- CAS Number : 1209582-60-4 .
- Molecular Formula : C₅H₁₄Cl₂N₂O.
- Molecular Weight : 189.09 g/mol .
Structural Features :
The compound consists of a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylhydrazine group, protonated as a dihydrochloride salt to enhance solubility . This structural motif is critical for its reactivity and biological interactions.
Comparison with Structurally Similar Compounds
Structural Analogs
The following dihydrochloride salts share functional groups or structural motifs with Oxan-3-ylmethylhydrazine dihydrochloride:
Key Observations :
Physicochemical Properties
Lipophilicity and Solubility :
- Oxan-3-ylmethylhydrazine dihydrochloride : The dihydrochloride salt form improves water solubility, a common strategy for hydrazine derivatives to enhance bioavailability .
- Aryl-substituted analogs : Compounds like (3-Nitrobenzyl)hydrazine dihydrochloride exhibit lower solubility due to aromatic hydrophobicity but higher membrane permeability .
Acid Dissociation Constants (pKa) :
While experimental pKa values for Oxan-3-ylmethylhydrazine dihydrochloride are unavailable, similar hydrazine derivatives (e.g., phenylpiperazine dihydrochlorides) have pKa values ranging from 7.2–8.5 for the hydrazine nitrogen, facilitating pH-dependent solubility .
Anticancer Activity :
Comparative Efficacy :
| Compound | IC₅₀ (μM) | Target Pathway | |
|---|---|---|---|
| Vanoxerine dihydrochloride | 3.79–4.04 | CDK2/4/6 inhibition | |
| Fluspirilene | 3.46–4.01 | CDK2 inhibition | |
| Adapalene | 4.43–7.135 | CDK4/6 inhibition |
Mechanistic Insights :
Stability Considerations :
- Dihydrochloride salts generally exhibit superior stability over free bases, as seen in Trimetazidine dihydrochloride , which retains activity under physiological pH .
Biological Activity
Oxan-3-ylmethylhydrazine;dihydrochloride is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Hydrazones, including derivatives like oxan-3-ylmethylhydrazine, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be characterized by its hydrazone structure, which features a nitrogen-nitrogen double bond (N=N) that is crucial for its biological activity. The presence of the oxan group may enhance its interaction with biological targets.
Anticancer Activity
Research has indicated that hydrazone derivatives exhibit significant anticancer properties. For instance:
- A study on various hydrazone derivatives reported IC50 values ranging from 4 to 17 μM against different cancer cell lines, suggesting potent antiproliferative effects .
- Specific investigations into related compounds have shown that aryl hydrazone derivatives achieved IC50 values as low as 6.7 nM against MDA-MB 231 and MCF-7 breast cancer cell lines, indicating strong potential for therapeutic application in oncology .
Antimicrobial Properties
Hydrazones are recognized for their antimicrobial activity:
- A review highlighted the broad-spectrum antimicrobial effects of hydrazones, which include antibacterial, antifungal, and antiviral activities . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazones has been documented:
- Studies have shown that certain hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy in inflammatory conditions .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce S-phase arrest in cancer cells, leading to inhibited proliferation .
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis through mitochondrial pathways, as indicated by changes in mitochondrial membrane potential and activation of caspases .
Case Studies and Research Findings
Several case studies have explored the efficacy and safety profiles of hydrazone derivatives in clinical settings:
- Antitumor Activity : A novel compound derived from hydrazone was evaluated for its antitumor activity with promising results in preclinical models .
- Phase Trials : Clinical trials investigating similar compounds have revealed discrepancies between phase 2 and phase 3 results, underscoring the importance of rigorous testing in confirming efficacy and safety profiles .
Data Summary
| Biological Activity | IC50 Value (μM) | Cell Line/Organism |
|---|---|---|
| Anticancer | 4 - 17 | Various Cancer Cell Lines |
| Antimicrobial | N/A | Various Microbial Strains |
| Anti-inflammatory | N/A | In vitro Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
